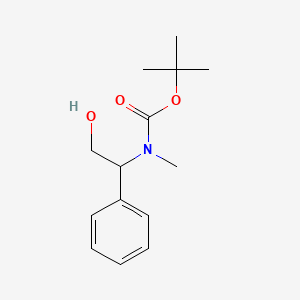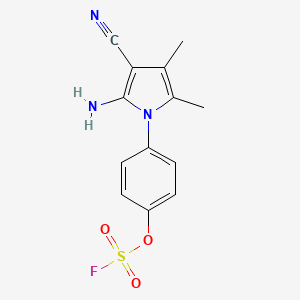
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenylsulfurofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate is a complex organic compound that features a pyrrole ring substituted with amino, cyano, and dimethyl groups, along with a phenyl ring attached to a sulfurofluoridate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate typically involves multi-step organic reactionsThe phenyl sulfurofluoridate moiety can be introduced via a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenyl derivatives from electrophilic aromatic substitution .
Aplicaciones Científicas De Investigación
4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the pyrrole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrole derivatives with amino and cyano substitutions, such as:
- 2-amino-3-cyano-4,5-dimethyl-1H-pyrrole
- 4-(2-amino-3-cyano-1H-pyrrol-1-yl)phenyl sulfurofluoridate .
Uniqueness
What sets 4-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)phenyl sulfurofluoridate apart is the presence of the sulfurofluoridate group, which can impart unique chemical and biological properties. This group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H12FN3O3S |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
2-amino-3-cyano-1-(4-fluorosulfonyloxyphenyl)-4,5-dimethylpyrrole |
InChI |
InChI=1S/C13H12FN3O3S/c1-8-9(2)17(13(16)12(8)7-15)10-3-5-11(6-4-10)20-21(14,18)19/h3-6H,16H2,1-2H3 |
Clave InChI |
UHFCVPRTGHSERU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)OS(=O)(=O)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

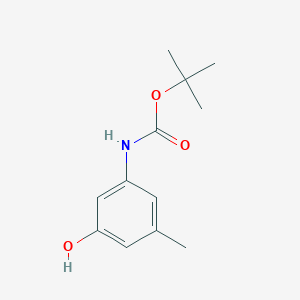


![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
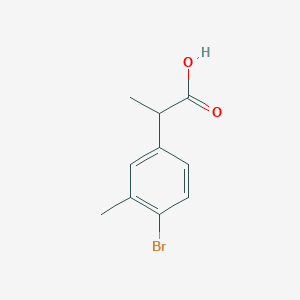
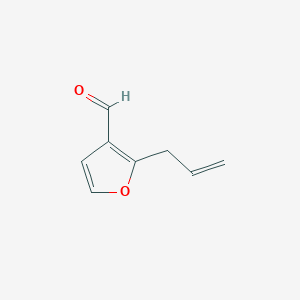
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)

